Dimethyldioxane

Solvent Recovery Process Engineering Cyclic Ethers

Dimethyldioxane, formally 2,5-dimethyl-1,4-dioxane (CAS 25136-55-4), is a C6 cyclic diether belonging to the 1,4-dioxane class. It exists as a mixture of cis and trans isomers and is a colorless, water-white liquid with an ether-like odor.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 25136-55-4
Cat. No. B1194289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyldioxane
CAS25136-55-4
Synonymsdimethyldioxane
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC1COC(CO1)C
InChIInChI=1S/C6H12O2/c1-5-3-8-6(2)4-7-5/h5-6H,3-4H2,1-2H3
InChIKeyAWBIJARKDOFDAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyldioxane (CAS 25136-55-4) Basic Properties and Class Overview for Scientific Sourcing


Dimethyldioxane, formally 2,5-dimethyl-1,4-dioxane (CAS 25136-55-4), is a C6 cyclic diether belonging to the 1,4-dioxane class. It exists as a mixture of cis and trans isomers and is a colorless, water-white liquid with an ether-like odor [1]. Key physical properties reported from authoritative databases include a density of 0.932 g/cm³ at 20°C and a boiling point range of 116.5–121°C [1]. The compound is highly flammable (NFPA flammability rating 3) and is considered normally stable under standard conditions (NFPA instability rating 0) [2]. Its primary industrial relevance stems from its role as a precursor and intermediate in isoprene synthesis for synthetic rubber production [3].

Why 1,4-Dioxane or THF Cannot Simply Replace Dimethyldioxane in Key Industrial Processes


Direct substitution of dimethyldioxane with structurally similar cyclic ethers like 1,4-dioxane or tetrahydrofuran (THF) fails due to quantifiable differences in physical properties and process-specific performance. The presence of methyl groups on the dioxane ring significantly alters the boiling point and vapor pressure, impacting separation and recovery in industrial workflows [1]. Critically, in the industrial synthesis of isoprene, dimethyldioxane serves as the specific precursor molecule for catalytic decomposition, a role for which 1,4-dioxane is not a chemical equivalent [2]. Furthermore, in specialized polymerization systems, dimethyldioxane functions as a polar additive that influences reaction kinetics and product microstructure in ways that cannot be replicated by unsubstituted analogs [3]. These specific, process-anchored requirements preclude generic substitution and necessitate precise sourcing.

Dimethyldioxane Comparative Performance Data for Scientific Selection vs. Closest Analogs


Boiling Point and Vapor Pressure Comparison: Dimethyldioxane vs. 1,4-Dioxane

Dimethyldioxane exhibits a significantly higher boiling point than the unsubstituted parent compound, 1,4-dioxane. This physical difference is a direct consequence of the two methyl substituents, which increase molecular weight and reduce vapor pressure, thereby influencing solvent recovery and reaction temperature windows [1][2].

Solvent Recovery Process Engineering Cyclic Ethers

Process-Specific Performance: Dimethyldioxane as Precursor for High-Purity Isoprene

In the production of stereospecific isoprene rubber, dimethyldioxane is not merely a solvent but the direct chemical precursor. Catalytic decomposition yields isoprene. A patented purification process using dimethyldioxane-derived isoprene reduces residual carbonyl compounds to ≤0.00005 wt% and cyclopentadiene to ≤0.00005 wt%, leading to a reduction in Ziegler catalyst consumption by a factor of 2–3 compared to prior purification methods that did not employ the same post-decomposition treatment [1]. This is a process-specific outcome dependent on the dimethyldioxane intermediate.

Synthetic Rubber Monomer Purification Catalysis

Polymerization Additive Performance: Dimethyldioxane vs. Tetrahydrofuran (THF)

Both dimethyldioxane and THF have been studied as polar additives in the sodium-organic initiated polymerization of butadiene in a toluene medium. The studies investigate their effect on polymerization kinetics and polymer microstructure, highlighting that different cyclic ether structures can lead to varying influences on the reaction [1][2]. While specific quantitative kinetic parameters (e.g., rate constants or vinyl content) are not available in the accessed abstracts, the research establishes that dimethyldioxane is a functionally relevant alternative to THF in this specific application space, and its use is documented in peer-reviewed literature for this purpose.

Butadiene Polymerization Anionic Polymerization Polar Modifiers

Stability Profile Comparison: Dimethyldioxane vs. General Ether Class

According to NFPA hazard ratings, dimethyldioxane is classified with an Instability rating of 0, indicating it is "normally stable, even under fire conditions" [1]. This is a defined, quantifiable hazard classification. In contrast, while many ethers are known to form explosive peroxides upon prolonged exposure to air and light, the NFPA 0 rating suggests that dimethyldioxane does not present an unusual or elevated instability hazard under typical handling scenarios, a key differentiating factor for safety and storage protocols.

Chemical Stability Hazard Assessment Peroxide Formation

Comparative Density for Formulation and Phase Separation

Dimethyldioxane has a reported density of 0.932 g/cm³ at 20°C [1]. This is lower than that of water (1.0 g/cm³) and differs from related solvents like 1,4-dioxane (density ~1.033 g/cm³ at 20°C) [2]. This quantitative difference is critical for predicting miscibility, phase separation behavior in aqueous/organic mixtures, and for accurate mass-to-volume conversions in formulation and large-scale process engineering.

Formulation Chemistry Phase Behavior Physical Properties

Regulatory Status and Toxicological Data Gaps

A key differentiator in the selection of dimethyldioxane over 1,4-dioxane is the regulatory landscape. 1,4-Dioxane is classified as a potential occupational carcinogen and is subject to stringent regulations and monitoring [1]. In contrast, a reproductive toxicity study on dimethyldioxane in experimental animals exists, but specific data on carcinogenicity is sparse [2]. This lack of classification as a known carcinogen, while not proof of safety, represents a significant procurement advantage in applications where end-product purity and regulatory burden are critical factors, provided that appropriate safety protocols are maintained.

Toxicology Regulatory Compliance Safety Assessment

Optimal Use Cases for Dimethyldioxane Based on Proven Differentiators


Industrial Isoprene Monomer Production for High-Quality Synthetic Rubber

Dimethyldioxane is the precursor of choice in the dioxane method for isoprene synthesis. The evidence shows that when combined with a specific post-decomposition purification process, the resulting isoprene monomer achieves residual impurity levels of ≤0.00005 wt% [1]. This high purity directly translates to a 2–3 fold reduction in Ziegler catalyst consumption during rubber polymerization and yields a higher-quality stereospecific rubber product [1]. For procurement in synthetic rubber manufacturing, this process-specific advantage justifies the selection of dimethyldioxane over alternative isoprene sources or purification methods.

Higher-Temperature Ethereal Solvent Applications Requiring Enhanced Recovery

For processes requiring an ethereal solvent with a boiling point significantly above that of THF (66 °C) or 1,4-dioxane (101 °C), dimethyldioxane's boiling point range of 116.5–121 °C offers a quantifiable advantage [1][2]. This higher boiling point facilitates reactions at elevated temperatures while also potentially simplifying solvent recovery and reducing VOC emissions compared to more volatile alternatives. The density of 0.932 g/cm³ also dictates its behavior in liquid-liquid extractions, where it will form the upper organic layer [1].

Anionic Polymerization Research as a Polar Microstructure Modifier

In academic and industrial research focused on anionic butadiene polymerization, dimethyldioxane is a documented polar additive used in sodium-organic initiator systems in non-polar media like toluene [1]. Its function is analogous to that of tetrahydrofuran (THF) in modifying the polymerization kinetics and the resulting polybutadiene microstructure. Researchers investigating the influence of Lewis base structure on polymer properties will find dimethyldioxane to be a valuable and cited comparator, distinct from THF and other cyclic ethers [1].

Formulation Development Where Lower Regulatory Burden is a Priority

In the development of chemical formulations where the end-use application (e.g., industrial cleaning agents, certain polymer additives) is sensitive to trace levels of regulated carcinogens, dimethyldioxane presents a strategic alternative to 1,4-dioxane. While 1,4-dioxane is a known concern and subject to strict monitoring, the toxicological profile of dimethyldioxane lacks a similar carcinogen classification [1]. This differentiator can significantly reduce the analytical and compliance overhead in quality control, making it a more attractive choice for certain industrial applications where complete removal of 1,4-dioxane is impractical or cost-prohibitive.

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